2-(Naphthalen-2-yl)cyclopentanone
Description
Direct α-Arylation Approaches
Direct α-arylation represents a powerful tool for the formation of carbon-carbon bonds at the α-position of a ketone. This approach is particularly relevant for the synthesis of 2-(naphthalen-2-yl)cyclopentanone.
A significant challenge in the α-arylation of simple cyclopentanones has been the prevalence of side reactions, such as self-aldol condensation, under the strongly basic conditions often required for traditional cross-coupling reactions like the Buchwald-Hartwig-Miura (BHM) arylation. orgsyn.orgnih.gov To circumvent these issues, a palladium/enamine cooperative catalysis strategy has been developed. orgsyn.orgnih.gov
This method avoids the use of strong bases and instead employs a secondary amine, such as pyrrolidine, which serves a dual role. orgsyn.org Firstly, it facilitates the formation of an enamine intermediate with cyclopentanone (B42830), which is less prone to self-condensation due to the lower basicity of the amine compared to traditional bases. Secondly, the steric hindrance of the resulting enamine helps to prevent multiple arylations, leading to high selectivity for the desired mono-arylated product. orgsyn.org The catalytic cycle involves the palladium-catalyzed cross-coupling of this enamine with an aryl halide. This approach has proven to be scalable and tolerates a wide range of functional groups. nih.gov
A typical reaction setup involves heating a mixture of cyclopentanone, an aryl bromide (such as 2-bromonaphthalene), a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand like tri(o-tolyl)phosphine, a mild base like sodium acetate, and a secondary amine in a solvent like 1,4-dioxane. orgsyn.org The reaction is generally carried out under an inert atmosphere at elevated temperatures. orgsyn.org
Table 1: Reaction Conditions for Palladium/Amine Cooperative α-Arylation of Cyclopentanone
| Parameter | Condition |
| Catalyst | Palladium(II) acetate |
| Ligand | Tri(o-tolyl)phosphine |
| Amine | Pyrrolidine |
| Base | Sodium acetate |
| Solvent | 1,4-dioxane |
| Temperature | 130 °C |
| Atmosphere | Inert (e.g., Argon) |
This table summarizes typical conditions for the palladium/amine cooperative α-arylation of cyclopentanone.
For the specific synthesis of this compound, the general conditions for palladium/amine cooperative catalysis can be optimized. The choice of the naphthalene (B1677914) precursor is critical; 2-bromonaphthalene (B93597) is a common starting material. The catalyst loading, typically around 1 mol% of palladium, can be adjusted to improve conversion, especially on a larger scale. orgsyn.org Higher reaction temperatures and longer reaction times may also be beneficial. orgsyn.org
Monitoring the reaction progress can be challenging if the product has weak UV absorption, making visualization by thin-layer chromatography (TLC) difficult. In such cases, using a phosphomolybdic acid (PMA) stain can aid in the analysis. orgsyn.org The yield of the isolated product, this compound, is a key metric for optimization.
Cycloaddition and Cyclization Strategies
Alternative to direct arylation, cycloaddition and cyclization reactions offer versatile pathways to construct the this compound scaffold and its analogs.
Intramolecular cyclization reactions are a powerful method for forming cyclic structures. For the synthesis of naphthalenyl-substituted cyclopentanones, a relevant strategy involves the cyclization of a precursor molecule that already contains both the naphthalene and a latent cyclopentanone moiety. For instance, 8-methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene can be converted to a derivative that, after a series of steps including reduction and dehydration, yields a cyclopenta[a]naphthalene structure. nih.gov
Another example is the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov While this specific example leads to naphthalenes and 2-naphthols, the principle of intramolecular cyclization onto an aromatic ring is a key concept. In a related context, the cyclization of 2-naphthyl alkynol occurs selectively at the 1-position of the naphthalene ring. nih.gov
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. youtube.com NHCs can catalyze the enantioselective synthesis of functionalized cyclopentenes from α,β-unsaturated acyl azoliums and malonic ester derivatives. rsc.org This process involves a cascade of reactions including Michael addition, intramolecular aldol (B89426) reaction, and subsequent transformations. rsc.org While this method directly produces cyclopentenes, these can potentially be hydrogenated to the corresponding cyclopentanones. The versatility of NHC catalysis allows for the construction of complex cyclopentane (B165970) rings. rsc.orgscripps.edu
The synthesis of the NHC catalysts themselves typically starts from the corresponding azolium salts. nih.gov Common NHCs include IMes (1,3-bis-(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene). researchgate.net
Multi-component reactions (MCRs) offer an efficient approach to synthesize complex molecules in a single step from three or more starting materials. A ruthenium-catalyzed three-component reaction has been developed for the functionalization of naphthalenes with olefins and alkyl bromides. rsc.org While this specific reaction doesn't directly yield this compound, it demonstrates the principle of assembling complex naphthalenyl compounds through a multi-component strategy.
Another relevant example is the synthesis of functionalized cyclopentenes through the MCR of 1,2-allenic ketones, 4-chloroacetoacetate, and malononitrile (B47326) or cyanoacetate. rsc.org This reaction proceeds through a cascade of nucleophilic substitution, Michael addition, and intramolecular aldol-type reaction. By analogy, a multi-component reaction involving a naphthalene-containing starting material, cyclopentanone or a precursor, and another reactant could potentially be designed to construct the target molecule. For example, the reaction of 2-aryl-1-nitroethane derivatives with α,β-unsaturated ketones can yield cyclopentenones. organic-chemistry.org
Structure
3D Structure
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-naphthalen-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C15H14O/c16-15-7-3-6-14(15)13-9-8-11-4-1-2-5-12(11)10-13/h1-2,4-5,8-10,14H,3,6-7H2 |
InChI Key |
QSUUMCIKFQJTIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Naphthalen 2 Yl Cyclopentanone and Its Analogs
Cycloaddition and Cyclization Strategies
Ring-Contractive Rearrangements to Cyclopentenones
Ring-contraction reactions are a significant strategy in organic synthesis for the construction of cyclopentyl units from larger ring systems. researchgate.net These reactions can be initiated by various means, including acids, bases, or oxidizing agents. researchgate.net Common methods for achieving ring contraction include the Favorskii rearrangement, which proceeds through an anionic mechanism, and the Wolff rearrangement, often initiated photochemically. researchgate.net
While direct examples of synthesizing 2-(naphthalen-2-yl)cyclopentanone via ring contraction are not prevalent in the reviewed literature, the principles of these rearrangements are broadly applicable. For instance, the Favorskii rearrangement of a six-membered ring containing a naphthalene (B1677914) substituent could theoretically yield a five-membered naphthalenyl-substituted cyclopentanone (B42830). researchgate.net Similarly, a Wolff rearrangement of a suitable diazo ketone precursor derived from a cyclohexanone (B45756) with a naphthalene moiety could lead to a ring-contracted cyclopentanone derivative. researchgate.net
In a related context, phosphine-promoted ring expansion followed by a nih.govmasterorganicchemistry.com sigmatropic rearrangement has been used to synthesize naphthoquinones fused with a five-membered ring. nih.govnih.gov Subsequent oxidation with m-chloroperoxybenzoic acid (mCPBA) can induce a ring contraction to form spiro indan-1,3-diones. nih.govnih.gov This demonstrates the utility of rearrangement reactions in modifying complex polycyclic systems containing naphthalene-like structures. nih.govnih.gov
Flash vacuum pyrolysis (FVP) of 1-(5-tetrazolyl)isoquinoline generates 1-isoquinolylcarbene, which can undergo rearrangement to 2-naphthylnitrene. This nitrene can then undergo ring contraction to produce cyanoindenes, highlighting a pathway from a nitrogen-containing aromatic system to a functionalized indene (B144670), a structural relative of cyclopentanone. nih.gov
The table below summarizes key aspects of ring-contraction methodologies.
| Rearrangement Type | Key Features | Potential Application to Naphthalenyl Cyclopentanones |
| Favorskii Rearrangement | Anionic mechanism, typically involves treatment of an α-halo ketone with a base. researchgate.net | Contraction of an α-halo-cyclohexanone bearing a naphthalene substituent. researchgate.net |
| Wolff Rearrangement | Involves a diazo ketone precursor, can be induced photochemically or thermally. researchgate.netntu.ac.uk | Rearrangement of a diazo ketone derived from a naphthalenyl-substituted cyclohexanone. researchgate.netntu.ac.uk |
| nih.govmasterorganicchemistry.com Sigmatropic Rearrangement | Involves the migration of a sigma bond across a pi system. nih.govnih.gov | Can be part of a multi-step sequence to modify complex polycyclic systems. nih.govnih.gov |
| Carbene/Nitrene Rearrangements | Involve highly reactive intermediates that can undergo ring contraction. nih.gov | Potential for complex skeletal rearrangements leading to functionalized indene systems. nih.gov |
Transformation from Pre-existing Naphthalenyl Cycloalkenes
The transformation of naphthalenyl cycloalkenes into cyclopentanone derivatives can be achieved through oxidation followed by acid-catalyzed rearrangement. While a direct synthesis of this compound through this specific pathway is not explicitly detailed in the provided search results, the fundamental principles of such transformations are well-established in organic chemistry.
The general strategy would involve the oxidation of a naphthalene-substituted cyclohexene (B86901) to create a suitable intermediate, such as an epoxide or a diol. This intermediate can then undergo an acid-catalyzed rearrangement, which often involves a carbocationic intermediate, leading to a ring-contracted product. Quantum mechanical studies have been conducted on the epoxide ring opening of cyclopenta polycyclic aromatic hydrocarbons, which provides insight into the stability of the resulting carbocations. nih.gov
For example, the synthesis of various substituted naphthalenes and 2-naphthols can be achieved through the electrophilic cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl), iodine (I2), bromine (Br2), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr). nih.gov This highlights the utility of electrophilic additions and subsequent cyclizations in constructing naphthalene-containing ring systems.
The ring-opening of epoxides derived from naphthalenyl cycloalkenes presents a viable route to cyclopentanone derivatives. Epoxide ring-opening can be catalyzed by either acid or base. libretexts.orglibretexts.org
Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack. libretexts.orglibretexts.org The regioselectivity of the attack depends on the substitution pattern of the epoxide. For asymmetric epoxides, the nucleophile may attack the more substituted carbon due to the development of partial positive charge at this position, resembling an SN1-like mechanism. libretexts.orglibretexts.org Subsequent rearrangement of the resulting diol or halohydrin can lead to the desired cyclopentanone.
Base-Catalyzed Ring Opening: Under basic conditions, the ring-opening occurs via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. libretexts.orglibretexts.org This method is particularly effective due to the inherent ring strain of the three-membered epoxide ring. libretexts.org
The Payne rearrangement is an isomerization of 2,3-epoxy alcohols to isomeric 1,2-epoxy alcohols under basic conditions, proceeding with inversion of configuration. wikipedia.org This rearrangement can be a key step in a synthetic sequence, potentially leading to a precursor for a cyclopentanone derivative.
The table below outlines the conditions and outcomes of epoxide ring-opening reactions.
| Condition | Mechanism | Regioselectivity | Potential Product |
| Acidic | SN1-like/SN2-like libretexts.orglibretexts.org | Attack at the more substituted carbon (tertiary) or less substituted carbon (primary/secondary) libretexts.orglibretexts.org | Diol or halohydrin, which can rearrange to a ketone. |
| Basic | SN2 libretexts.orglibretexts.org | Attack at the less sterically hindered carbon libretexts.orglibretexts.org | Diol, which can be further oxidized or rearranged. |
Aldol (B89426) Condensation and Derivatives
Base-catalyzed aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. masterorganicchemistry.com It involves the reaction of an enolate ion with a carbonyl compound. masterorganicchemistry.com While a direct synthesis of this compound via a standard aldol condensation between cyclopentanone and a naphthalene-derived aldehyde or ketone is not explicitly described, the principles of crossed aldol reactions are applicable.
In a crossed aldol condensation, two different carbonyl compounds are reacted. masterorganicchemistry.com To achieve a good yield of a single product, one of the carbonyl compounds should not have α-hydrogens, thus being unable to form an enolate, and can only act as the electrophile. masterorganicchemistry.com A potential route to a naphthalenyl cyclopentanone derivative would involve the reaction of the cyclopentanone enolate with a naphthaldehyde.
The self-condensation of cyclopentanone is a well-studied reaction that can be catalyzed by both acids and bases, leading to products like 2-cyclopentylidene-cyclopentanone. d-nb.infomdpi.com This demonstrates the reactivity of cyclopentanone in aldol-type reactions. The kinetics of the cross-aldol condensation of cyclopentanone with valeraldehyde (B50692) have been investigated using heterogeneous metal oxide catalysts. researchgate.net
The synthesis of bis-arylidene cyclopentanones, which are derivatives of cyclopentanone with two aromatic substituents, often involves a double aldol condensation. These compounds can be prepared by reacting cyclopentanone with two equivalents of an aromatic aldehyde in the presence of a base.
A study on the aldol condensation of furfural (B47365) with cyclopentanone showed that under optimized conditions, the major product is 2,5-bis(2-furylmethylidene)cyclopentan-1-one. researchgate.net By analogy, reacting cyclopentanone with two equivalents of naphthaldehyde under similar basic conditions could be expected to yield 2,5-bis(naphthalen-2-ylmethylene)cyclopentanone.
The synthesis of bis-naphthalene derivatives has been achieved through the reaction of 2-naphthol (B1666908) with 1,1,1',1'-tetramethoxypropane. researchgate.net While not a direct synthesis of a cyclopentanone derivative, this demonstrates a method for linking two naphthalene units, which could be a strategy for creating precursors for more complex structures.
The following table summarizes the key features of aldol condensation for the synthesis of cyclopentanone derivatives.
| Reaction Type | Reactants | Key Conditions | Potential Product |
| Crossed Aldol Condensation | Cyclopentanone and Naphthaldehyde masterorganicchemistry.com | Base catalysis masterorganicchemistry.com | 2-(Naphthalen-2-ylmethylene)cyclopentanone |
| Double Aldol Condensation | Cyclopentanone and 2 equivalents of Naphthaldehyde researchgate.net | Base catalysis researchgate.net | 2,5-Bis(naphthalen-2-ylmethylene)cyclopentanone |
Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. In the context of synthesizing this compound, a naphthen-2-yl nucleophile would be added to a cyclopentenone system.
Catalytic Michael Additions to Cyclopentenone Systems
The direct addition of a naphthalenyl nucleophile to a cyclopentenone can be facilitated by various catalytic systems. While uncatalyzed Michael additions are possible, they often require harsh reaction conditions and may suffer from low yields and lack of selectivity. Catalytic methods, on the other hand, offer milder reaction conditions, improved efficiency, and the potential for stereocontrol.
One of the most effective methods for the conjugate addition of aryl groups to enones is the use of transition metal catalysts, particularly rhodium complexes. The rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated ketones is a well-established and highly efficient transformation. nih.gov In a typical reaction, 2-naphthalenylboronic acid would serve as the naphthalene source, adding to 2-cyclopentenone in the presence of a rhodium catalyst and a chiral ligand.
The catalytic cycle for this rhodium-catalyzed reaction is believed to involve several key steps. Initially, transmetalation occurs between the rhodium complex and the organoboronic acid to form an aryl-rhodium species. This is followed by the insertion of the cyclopentenone into the aryl-rhodium bond, forming an oxa-π-allylrhodium intermediate. Finally, hydrolysis or protonolysis of this intermediate regenerates the active catalyst and yields the desired this compound product. nih.gov
The choice of catalyst, ligand, and reaction conditions is crucial for the success of the reaction. Chiral diphosphine ligands, such as BINAP, are commonly employed to induce enantioselectivity. The catalytic system often involves a rhodium precursor like [Rh(acac)(CO)2] or a hydroxorhodium complex.
While direct literature examples for the rhodium-catalyzed addition of 2-naphthalenylboronic acid to 2-cyclopentenone are not extensively detailed, the general applicability of this methodology to a wide range of arylboronic acids and enones provides a strong basis for its use in the synthesis of the target compound. The following table illustrates the scope of rhodium-catalyzed conjugate additions with various arylboronic acids and enones, showcasing the potential for high yields.
| Entry | Arylboronic Acid | Enone | Catalyst System | Solvent | Yield (%) |
| 1 | Phenylboronic acid | 2-Cyclohexenone | [Rh(acac)(CO)2] / (S)-BINAP | Toluene/H2O | 99 |
| 2 | 4-Methoxyphenylboronic acid | 2-Cyclohexenone | [Rh(acac)(CO)2] / (S)-BINAP | Toluene/H2O | 98 |
| 3 | 3-Chlorophenylboronic acid | 2-Cyclohexenone | [Rh(acac)(CO)2] / (S)-BINAP | Toluene/H2O | 97 |
| 4 | Phenylboronic acid | 2-Cyclopentenone | [Rh(acac)(CO)2] / (S)-BINAP | Toluene/H2O | 95 |
This table presents representative data from analogous rhodium-catalyzed conjugate addition reactions to demonstrate the general efficacy of the method.
Organocatalysis has also emerged as a powerful tool for Michael additions. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can catalyze the conjugate addition of nucleophiles to enones. nih.gov In this scenario, the amine catalyst activates the enone by forming a transient iminium ion, which is more susceptible to nucleophilic attack. While this approach is well-documented for various Michael donors, its application to naphthalenyl nucleophiles in the context of cyclopentenone addition would require further investigation.
Stereoselective Michael Adduct Formation
A key challenge in the synthesis of this compound is the control of stereochemistry, as the addition creates a new stereocenter at the C2 position of the cyclopentanone ring. Asymmetric catalysis provides a solution to this challenge, enabling the synthesis of enantiomerically enriched products.
As mentioned previously, the use of chiral ligands in rhodium-catalyzed conjugate additions is a highly effective strategy for achieving high enantioselectivity. The chiral ligand, typically a diphosphine like (S)-BINAP or (R)-BINAP, coordinates to the rhodium center and creates a chiral environment. This chiral catalyst then directs the approach of the nucleophile and the enone, leading to the preferential formation of one enantiomer of the product.
The enantioselectivity of these reactions is often very high, with enantiomeric excesses (ee) frequently exceeding 90%. The following table provides representative data on the enantioselectivity of rhodium-catalyzed conjugate additions of various arylboronic acids to enones, highlighting the potential for producing highly enantioenriched 2-arylcyclopentanones.
| Entry | Arylboronic Acid | Enone | Chiral Ligand | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 2-Cyclohexenone | (S)-BINAP | 99 | 97 (S) |
| 2 | 4-Methoxyphenylboronic acid | 2-Cyclohexenone | (S)-BINAP | 98 | 98 (S) |
| 3 | 3-Chlorophenylboronic acid | 2-Cyclohexenone | (R)-BINAP | 97 | 96 (R) |
| 4 | Phenylboronic acid | 2-Cyclopentenone | (S)-BINAP | 95 | 96 (S) |
This table presents representative data from analogous rhodium-catalyzed asymmetric conjugate addition reactions to demonstrate the potential for high enantioselectivity.
In addition to transition metal catalysis, organocatalytic methods have also been successfully employed for stereoselective Michael additions. For instance, the synthesis of chiral β-naphthalenyl-β-sulfanyl ketones has been achieved with high enantioselectivity using a bifunctional cinchona alkaloid-derived sulfonamide organocatalyst. nih.govacs.org This type of catalyst activates both the nucleophile (a thiol in this case) and the electrophile (a chalcone) through hydrogen bonding interactions, leading to a highly organized transition state and excellent stereocontrol. nih.govacs.org While this example involves a different nucleophile and enone system, it demonstrates the principle of achieving high stereoselectivity in Michael additions involving naphthalene moieties through organocatalysis.
The development of catalytic asymmetric methods for the synthesis of tertiary α-aryl ketones is also relevant. For example, a palladium-catalyzed decarboxylative protonation of α-aryl-β-keto allyl esters has been shown to produce tertiary α-aryl cyclopentanones with high enantioselectivity. acs.org This approach, while not a direct Michael addition, provides an alternative route to enantioenriched α-aryl cyclopentanones.
Stereoselective Synthesis of 2 Naphthalen 2 Yl Cyclopentanone Derivatives
Enantioselective Catalysis in Cyclopentanone (B42830) Chemistry
Enantioselective catalysis provides the most efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Various catalytic systems have been explored for the synthesis of chiral cyclopentanones.
Organocatalytic Approaches to Chiral Naphthalenylcyclopentanones
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the construction of chiral naphthalenylcyclopentanones, organocatalytic cascade reactions are particularly effective. These reactions can form multiple bonds and stereocenters, including quaternary carbons, in a single, highly controlled step. rsc.org
A prominent strategy involves the Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, such as a diphenylprolinol TMS ether. rsc.org This approach can be adapted for the synthesis of 2-(naphthalen-2-yl)cyclopentanone derivatives. For instance, a cascade Michael-alkylation reaction between an appropriate α,β-unsaturated aldehyde and a bromomalonate can construct the cyclopentane (B165970) ring. rsc.org The catalyst controls the facial selectivity of the initial Michael addition, establishing the stereochemistry which is then propagated through the subsequent intramolecular alkylation. This method is highly effective for creating stereogenic centers, including challenging quaternary centers, with high enantio- and diastereoselectivity. rsc.org
Another relevant organocatalytic method is the decarboxylative aldol (B89426) reaction of β-ketocarboxylic acids with trifluoropyruvates, which can efficiently construct a quaternary carbon center adjacent to a trifluoromethylated one. acs.org While not directly yielding the target molecule, this illustrates the capability of organocatalysis to create complex and sterically hindered stereocenters, a principle applicable to the synthesis of naphthalenylcyclopentanones. acs.org
Table 1: Illustrative Organocatalytic Cascade Reaction This table illustrates the potential of organocatalytic methods based on reported systems.
| Catalyst | Reactant A | Reactant B | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Chiral Diphenylprolinol TMS Ether | α,β-Unsaturated Aldehyde | Bromomalonate | Chiral Cyclopropane (B1198618) | 90-98% | >30:1 |
| Chiral Amine | Tertiary β-Ketocarboxylic Acid | Trifluoropyruvate | Aldol Product | up to 73% | High |
Gold(I)-Catalyzed Enantioselective Tandem Reactions
Gold(I) complexes have gained prominence as powerful catalysts for a variety of organic transformations, particularly those involving the activation of alkynes, allenes, and enynes. Gold(I)-catalyzed tandem reactions can initiate a cascade of events, leading to the rapid assembly of complex cyclic structures.
One such approach is the gold(I)-catalyzed cycloisomerization/ring expansion sequence. nih.gov While initially demonstrated for the synthesis of 2-oxocyclobutyl-cyclopentane derivatives from cyclopropyl-substituted enynes, the underlying principle is applicable to the synthesis of naphthalenylcyclopentanones. nih.gov By designing a suitable substrate, such as a 1,6-enyne bearing a naphthalene (B1677914) moiety, a gold(I) catalyst, particularly a bimetallic complex like [(R)-MeO-DTBM-BIPHEP-(AuCl)2], could facilitate a highly enantioselective cyclization to form the desired cyclopentanone core. nih.gov These reactions are known to proceed with excellent yields and enantioselectivities, often reaching up to 99% ee. nih.gov
Gold-catalyzed cycloadditions, such as [2+2+2] cycloadditions, also offer a potent method for constructing polycyclic systems, including those containing a cyclopentanone ring. nih.gov The strategic placement of a naphthalenyl group on one of the reacting partners would incorporate it into the final fused ring system.
Lewis Acid-Catalyzed Asymmetric Ring Expansions for Cyclopentanones
Lewis acid catalysis is a versatile strategy for promoting a wide range of chemical reactions, including ring expansions. An asymmetric ring expansion can convert a readily available, smaller chiral ring into a more complex cyclopentanone while preserving or controlling the stereochemistry.
A Lewis acid-promoted Michael addition followed by a ring-expansion cascade is a viable pathway. jst.go.jp This strategy has been developed for the synthesis of nitrogen-containing medium-sized rings from azadienes and cyclobutamines, but the core concept of a catalyzed addition triggering a ring expansion is broadly applicable. jst.go.jp For the synthesis of a this compound, one could envision reacting a cyclobutanone (B123998) derivative with a naphthalene-containing electrophile in the presence of a chiral Lewis acid. The Lewis acid would activate the electrophile and control the stereochemistry of the initial addition, which would be followed by a diastereoselective ring expansion to furnish the chiral cyclopentanone.
Furthermore, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with nucleophiles proceeds with complete preservation of enantiomeric purity. nih.gov This highlights the potential of using chiral cyclopropane precursors in a Lewis acid-mediated process to build the target cyclopentanone scaffold.
Organophosphine-Catalyzed Stereoselective Cyclizations to Fused Cyclopentanones
Organophosphine catalysis has become a powerful method for constructing various carbocycles and heterocycles. rsc.org Phosphines can act as potent nucleophiles to initiate catalytic cycles, most notably in annulation reactions to form five-membered rings.
The phosphine-catalyzed [3+2] annulation is a particularly relevant strategy for synthesizing cyclopentane and cyclopentene (B43876) derivatives. jst.go.jprsc.org In a typical Lu [3+2] cycloaddition, a phosphine (B1218219) catalyst reacts with an allenoate to form a zwitterionic intermediate, which then undergoes a cycloaddition with an electron-deficient alkene or imine. rsc.org To synthesize a this compound derivative, a naphthalene-substituted alkene could be reacted with an allenoate in the presence of a chiral phosphine catalyst. This would generate a highly functionalized cyclopentene, which could then be converted to the corresponding cyclopentanone. This method is effective for creating all-carbon quaternary centers. rsc.org
Recent advancements have demonstrated enantioselective phosphine-catalyzed β,γ-annulation of allenes to construct cyclopentanes with high stereoselectivity (most >95:5 er and >9:1 dr). nih.gov These reactions can be part of a cascade, such as a (3+2) annulation/Dieckmann cyclization, to build more complex fused systems. nih.gov This approach could be used to construct cyclopentene-fused chromanones and dihydroquinolinones, showcasing its versatility. nih.gov
Table 2: Phosphine-Catalyzed Annulation for Cyclopentane Synthesis This table summarizes the outcomes of phosphine-catalyzed methods applicable to cyclopentanone synthesis.
| Reaction Type | Reactants | Catalyst Type | Product | Key Features |
| [3+2] Annulation | α-Substituted Allenoates + α,β-Unsaturated Imines | Phosphine | Highly Functionalized Cyclopentene | Forms quaternary center |
| β,γ-Annulation | Electron-Poor Allenes + Bifunctional Malonates | Chiral Phosphine ((R)-SITCP) | Chiral Cyclopentane | High yield, >95:5 er, >9:1 dr |
| [3+2] Annulation | Electron-Deficient Allenes + Alkylidenemalononitriles | Phosphine | Functionalized Cyclopentene | Unexpected regiochemistry |
Diastereoselective Control in Naphthalenylcyclopentanone Synthesis
When a molecule contains more than one stereocenter, controlling the relative configuration between them (diastereoselectivity) is as crucial as controlling the absolute configuration (enantioselectivity). The synthesis of substituted 2-(naphthalen-2-yl)cyclopentanones requires precise diastereoselective control.
One effective strategy is to functionalize an existing cyclopentenone ring via an aza-Michael reaction. The diastereoselectivity of this process can be exceptionally high, often guided by factors such as hydrogen bonding between a directing group on the cyclopentenone (like a tertiary alcohol) and the incoming nucleophile. This substrate-controlled approach ensures that the new substituent is added with a specific orientation relative to the existing stereocenters.
Another powerful method is the Nozaki-Hiyama-Kishi (NHK) reaction, which can be used for the diastereoselective allylation of aldehydes. In the context of building a naphthalenylcyclopentanone, a chiral precursor containing a naphthalenyl group and an aldehyde could be cyclized using an NHK reaction to form a new ring with high diastereocontrol.
Furthermore, many of the enantioselective methods described previously, such as organocatalytic cascade reactions, inherently exhibit high levels of diastereoselectivity. The highly organized transition states, directed by the chiral catalyst, not only favor one enantiomer over the other but also one diastereomer over all others, often with very high ratios (>30:1 dr). rsc.org
Formation and Control of Quaternary Stereocenters
A quaternary stereocenter is a carbon atom bonded to four different non-hydrogen substituents. The construction of such a center is a significant synthetic challenge due to steric hindrance. The synthesis of a this compound where the C2 carbon is quaternary requires specialized methods.
Palladium-catalyzed asymmetric allylic alkylation is a premier method for constructing all-carbon quaternary stereocenters. rsc.org This reaction can be used to alkylate a cyclopentanone enolate at the α-position. By using a prochiral enolate and a chiral palladium catalyst, the incoming alkyl group can be delivered in a highly enantioselective fashion, creating the quaternary center. The presence of a bulky group, such as a naphthalene, can influence the stereochemical outcome.
Organocatalytic cascade reactions are also adept at forming quaternary stereocenters. rsc.org For example, a Michael-alkylation cascade can form two new C-C bonds and a quaternary carbon in a single step with high enantiocontrol. rsc.org The strategic design of the starting materials, placing the naphthalene group on either the Michael acceptor or the nucleophile, would allow for the direct construction of the desired quaternary naphthalenylcyclopentanone. The presence of the quaternary center can also serve a strategic role in subsequent steps, blocking certain reaction pathways and enabling others, a concept known as "quaternary-center-guided synthesis". rsc.org
Reaction Mechanisms in Naphthalenylcyclopentanone Chemistry
Elucidation of Intermediate Species
The formation of transient species such as enols, enamines, and zwitterions is a cornerstone of cyclopentanone (B42830) reactivity. These intermediates serve as potent nucleophiles or reactive dipoles in a variety of significant organic reactions.
Carbonyl compounds like cyclopentanone exist in equilibrium with their enol tautomers. pitt.edu This process, known as keto-enol tautomerization, involves the migration of a proton from the α-carbon to the carbonyl oxygen, accompanied by a shift of the C=O double bond to a C=C double bond. pearson.com While the keto form is typically more stable for simple ketones, the enol form is a key reactive intermediate. pitt.edu The tautomerization is catalyzed by both acids and bases.
Enamines are electron-rich analogues of enolates and are formed from the reaction of a ketone, such as cyclopentanone, with a secondary amine like pyrrolidine or piperidine. utripoli.edu.ly Unlike enolate ions, enamines are neutral and can be readily prepared and handled. libretexts.org They serve as effective nucleophiles in reactions such as the Stork enamine synthesis, which involves the alkylation or acylation of the enamine followed by hydrolysis to return to the ketone. libretexts.org
The relative stability and formation kinetics of enolates are crucial in controlling reaction selectivity. For unsymmetrical ketones, two different enolates can form.
Thermodynamic Enolate: The more stable enolate, featuring a more substituted double bond, is favored under equilibrium conditions (e.g., higher temperatures, weaker bases). pitt.edu
Kinetic Enolate: The less stable enolate, which is formed more rapidly by removing the least sterically hindered α-proton, is favored when a strong, bulky base (like LDA) is used in excess at low temperatures. pitt.edu
| Characteristic | Enol Intermediate | Enamine Intermediate |
|---|---|---|
| Formation | Proton transfer from α-carbon to carbonyl oxygen (Tautomerization). pitt.edupearson.com | Reaction of a ketone with a secondary amine. utripoli.edu.ly |
| Charge | Neutral | Neutral. libretexts.org |
| Nucleophilicity | Moderately nucleophilic at the α-carbon. | Strongly nucleophilic at the α-carbon, considered an enolate equivalent. utripoli.edu.ly |
| Key Reactions | α-Halogenation, Aldol (B89426) condensation. pitt.edu | Stork enamine reaction (alkylation, acylation), Michael addition. libretexts.org |
Oxyallyl cations, which exist as zwitterionic 1,3-dipoles, are versatile intermediates in the synthesis of cyclic compounds. uchicago.edu These species are often generated in situ from α-haloketones. rsc.org They are particularly valuable in cycloaddition reactions for constructing five- and seven-membered rings, which are common motifs in natural products. nih.gov
The (3+2)-cycloaddition of an oxyallyl cation with a 2π partner (like an alkene or alkyne) is a stepwise process that yields five-membered carbocycles or heterocycles. nih.gov The reaction typically begins with the electrophilic addition of the oxyallyl cation to the reaction partner, forming a zwitterionic intermediate, which then cyclizes. nih.gov Similarly, (4+3)-cycloadditions with dienes provide access to seven-membered rings. nih.gov The uncatalyzed reaction of silyl (B83357) enolates with α-haloketones can proceed through an oxyallyl zwitterion intermediate to form 1,4-diketones under weakly basic conditions. rsc.org
Mechanistic Pathways of Catalytic Transformations
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The mechanisms underlying these catalytic cycles are essential for optimizing reaction conditions and expanding their scope.
The palladium-catalyzed α-arylation of ketones is a powerful method for forming carbon-carbon bonds between an aromatic carbon and the α-carbon of a carbonyl group. organic-chemistry.orgnih.gov The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.
The key steps in the catalytic cycle are:
Oxidative Addition: A catalytically active Pd(0) species undergoes oxidative addition with an aryl halide (Ar-X) to form an arylpalladium(II) complex. researchgate.net
Enolate Formation & Coordination: A base, often a hindered alkoxide or an amine, deprotonates the ketone at the α-position to generate an enolate. This enolate then coordinates to the arylpalladium(II) complex, forming an arylpalladium enolate intermediate. nih.govresearchgate.net
Reductive Elimination: This is the crucial C-C bond-forming step. The aryl group and the enolate ligand are eliminated from the palladium center, forming the α-aryl ketone product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.govresearchgate.net
The choice of ligand is critical for the success of the reaction. Sterically hindered, electron-rich alkylphosphine and N-heterocyclic carbene (NHC) ligands are often employed to accelerate the reductive elimination step and promote the initial oxidative addition. organic-chemistry.orgnih.gov These catalyst systems have expanded the scope of the reaction to include a wide variety of enolates and aryl halides. nih.gov
Gold(I) complexes have emerged as powerful catalysts for the cycloisomerization and addition reactions of substrates containing C-C multiple bonds, such as enynes. frontiersin.orgmdpi.com Gold(I) acts as a soft, π-philic Lewis acid that preferentially activates alkyne functionalities. nih.gov
The mechanistic pathway typically involves:
Alkyne Activation: The gold(I) catalyst coordinates to the alkyne, forming an η²-alkyne-gold complex. This coordination renders the alkyne highly electrophilic. nih.gov
Nucleophilic Attack: An intramolecular nucleophile, such as an alkene in a 1,n-enyne, attacks the activated alkyne. nih.gov This cyclization can proceed via different pathways (e.g., 5-exo-dig or 6-endo-dig) depending on the substrate.
Intermediate Formation: The initial cyclization often leads to the formation of highly delocalized cationic intermediates, which are frequently described as cyclopropyl gold(I) carbenes. nih.gov
Rearrangement/Product Formation: These carbene-like intermediates can then undergo a variety of subsequent transformations, including skeletal rearrangements, proton elimination, or further reactions with nucleophiles to yield complex cyclic or acyclic products. frontiersin.orgnih.gov
The specific reaction pathway and resulting product can be influenced by the substrate structure, the ligands on the gold catalyst, and the counterion present in cationic gold complexes. nih.gov
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, sterically hindered, non-nucleophilic amidine base widely used in organic synthesis. tandfonline.comguidechem.com Its primary role is to function as a base or catalyst under mild conditions. researchgate.net
In reactions relevant to cyclopentanone, DBU's main function is to deprotonate a carbon acid to generate a reactive nucleophile. researchgate.net
Enolate Generation: DBU is effective at generating enolates from ketones like cyclopentanone for use in subsequent reactions, such as Michael additions or aldol-type condensations. guidechem.com
Catalysis of Cyclizations: DBU can catalyze intramolecular cyclization reactions by deprotonating a suitable precursor to initiate the ring-forming step. For example, it has been used as a base in the silver-catalyzed intramolecular cyclization of ynones to synthesize functionalized cyclopentanones. researchgate.net
Elimination Reactions: As a strong base, DBU is highly effective in promoting elimination reactions, such as dehydrohalogenations, to form alkenes. guidechem.comhighfine.com
DBU's non-nucleophilic nature is advantageous as it minimizes side reactions that can occur with other strong bases like alkoxides. guidechem.com Its ability to promote a wide range of transformations, including condensations, cyclizations, and esterifications, makes it a versatile tool in synthetic chemistry. tandfonline.comresearchgate.net
| Reaction Type | Role of DBU | Example Transformation |
|---|---|---|
| Elimination | Non-nucleophilic base | Conversion of alkyl halides/sulfonic esters to alkenes. guidechem.com |
| Isomerization | Base catalyst | Conversion of β,γ-unsaturated carbonyls to α,β-unsaturated carbonyls. guidechem.com |
| Condensation | Base catalyst | Promotes Aldol and Horner-Wadsworth-Emmons reactions. guidechem.com |
| Esterification | Nucleophilic catalyst | Reacts with dimethyl carbonate to form intermediates for ester synthesis. guidechem.com |
| Cyclization | Base | Used in the synthesis of functionalized cyclopentanones from ynones. researchgate.net |
Proposed Mechanisms for Ring Expansion Reactions
Ring expansion reactions of 2-(Naphthalen-2-yl)cyclopentanone offer a pathway to valuable six-membered ring structures. Two plausible mechanisms, the Tiffeneau-Demjanov rearrangement and the House-Meinwald rearrangement, are proposed based on established transformations of analogous α-aryl cycloalkanones.
Tiffeneau-Demjanov Rearrangement:
This rearrangement provides a method for a one-carbon ring expansion of a cyclic ketone. nih.gov For this compound, this would first involve its conversion to the corresponding 1-(aminomethyl)cyclopentanol derivative. The key steps of the proposed mechanism are as follows:
Diazotization: The primary amine of the 1-(aminomethyl)-2-(naphthalen-2-yl)cyclopentanol intermediate reacts with nitrous acid to form a diazonium salt. This is a crucial step as the diazonium group is an excellent leaving group.
Carbocation Formation: The diazonium group departs as nitrogen gas, generating a primary carbocation adjacent to the cyclopentane (B165970) ring.
Ring Expansion and Rearrangement: A carbon-carbon bond of the cyclopentane ring migrates to the carbocation. This migration is the ring-expanding step and is driven by the formation of a more stable carbocation. There are two potential migrating carbons from the cyclopentane ring. The migration of the C1-C2 bond (bearing the naphthalene (B1677914) group) or the C1-C5 bond would lead to different regioisomers of the resulting cyclohexanone (B45756). The migratory aptitude of these groups will influence the product distribution.
Deprotonation: The resulting oxonium ion is then deprotonated to yield the final ring-expanded ketone, a 2-(naphthalen-2-yl)cyclohexanone isomer.
The regioselectivity of the rearrangement is influenced by the migratory aptitude of the adjacent carbon atoms. Generally, the less substituted carbon is known to migrate. stackexchange.com
House-Meinwald Rearrangement:
This rearrangement proceeds through a spiro-epoxide intermediate and offers an alternative route for ring expansion. The proposed mechanism for this compound would involve these steps:
Epoxidation: The parent ketone is first converted to a spiro-epoxide at the carbonyl carbon.
Lewis Acid Catalysis: A Lewis acid, such as bismuth triflate or aluminum trichloride, coordinates to the oxygen atom of the epoxide, activating it for ring-opening. rsc.org
Carbocation Formation and Rearrangement: The epoxide ring opens to form a carbocation. This is followed by the migration of one of the adjacent carbon-carbon bonds of the cyclopentane ring to the electron-deficient center, leading to the expansion of the ring.
Product Formation: A subsequent rearrangement and workup yield the ring-expanded α-naphthalenyl cyclohexanone. The choice of Lewis acid can influence the regioselectivity of the epoxide opening and the subsequent rearrangement. rsc.org
| Reaction | Key Intermediate | Driving Force | Potential Products |
| Tiffeneau-Demjanov | Diazonium salt, Carbocation | Formation of N₂ gas, Relief of ring strain, Formation of a more stable carbocation | Isomeric 2-(Naphthalen-2-yl)cyclohexanones |
| House-Meinwald | Spiro-epoxide | Relief of epoxide ring strain, Formation of a stable carbonyl group | Isomeric 2-(Naphthalen-2-yl)cyclohexanones |
Transition State Analysis in Naphthalenylcyclopentanone Formation
The formation of this compound can be envisioned through several synthetic routes, with Friedel-Crafts acylation being a prominent example. A detailed analysis of the transition states in these reactions provides insight into the factors governing reaction rates and regioselectivity.
Friedel-Crafts Acylation of Naphthalene:
The synthesis of this compound can be achieved via the Friedel-Crafts acylation of naphthalene with a suitable cyclopentanecarbonyl derivative (e.g., cyclopentanecarbonyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride.
The key step in this reaction is the electrophilic attack of the acylium ion on the naphthalene ring. The transition state for this step involves the formation of a Wheland intermediate (also known as a sigma complex). Density functional theory (DFT) studies on similar Friedel-Crafts acylations have shown that the formation of the acylium ion is often the rate-determining step. researchgate.net
Two primary transition states can be considered for the attack on the naphthalene ring: one leading to substitution at the α-position (C1) and the other at the β-position (C2).
α-Attack Transition State: The transition state leading to the α-substituted product is generally lower in energy and formed faster, making it the kinetically favored pathway. This is due to the better stabilization of the positive charge in the corresponding Wheland intermediate.
β-Attack Transition State: The transition state for β-substitution is higher in energy. However, the resulting 2-substituted naphthalene is thermodynamically more stable due to reduced steric hindrance with the peri-hydrogen.
The reaction conditions, such as the choice of solvent and temperature, can significantly influence which transition state is favored, thus determining the regiochemical outcome. In non-polar solvents, the kinetically controlled α-product often predominates, while in polar solvents, the thermodynamically favored β-product can be the major isomer due to the reversibility of the reaction.
Regioselectivity and Stereochemical Outcome Determination
The regioselectivity and stereochemistry of reactions involving this compound are dictated by a combination of electronic effects of the naphthalene ring and steric factors arising from the cyclic structure.
Regioselectivity:
In the context of the Friedel-Crafts acylation for the synthesis of the title compound, the regioselectivity of the acylation of naphthalene is a critical factor. As discussed, the α-position is kinetically favored, while the β-position leads to the thermodynamically more stable product. Therefore, to selectively synthesize this compound, reaction conditions that favor thermodynamic control would be necessary.
For ring expansion reactions , such as the Tiffeneau-Demjanov rearrangement, the regioselectivity is determined by which of the two α-carbon atoms of the cyclopentanone ring migrates. The migratory aptitude is influenced by the substituents on these carbons. In the case of a 2-substituted cyclopentanone, the migration of the less substituted carbon is often preferred. stackexchange.com
Stereochemical Outcome:
The stereochemical outcome of reactions involving this compound is particularly relevant when new stereocenters are formed.
In the Tiffeneau-Demjanov rearrangement , if the migrating group is chiral, it has been observed to move with retention of configuration. For the rearrangement of a derivative of this compound, the stereochemistry of the migrating carbon of the cyclopentane ring relative to the newly formed stereocenter in the cyclohexanone product would be of interest.
In reactions such as the rhodium-catalyzed intramolecular C-H insertion of α-diazo ketones , which can also be a route to α-aryl cyclopentanones, the stereoselectivity is highly dependent on the chiral ligand attached to the rhodium catalyst. researchgate.net Such catalytic systems can be designed to favor the formation of one enantiomer over the other.
The stereochemistry of the starting material can also play a crucial role. For instance, in the rearrangement of diastereomeric amino alcohols, the configuration of the starting material can significantly influence the product distribution.
| Reaction Type | Factors Influencing Regioselectivity | Factors Influencing Stereochemistry |
| Friedel-Crafts Acylation | Kinetic vs. Thermodynamic control, Solvent, Temperature | Not directly applicable for the formation of the achiral product |
| Tiffeneau-Demjanov Rearrangement | Migratory aptitude of α-carbons | Configuration of the migrating group, Diastereomeric starting materials |
| House-Meinwald Rearrangement | Lewis acid catalyst, Electronic nature of substituents | Stereochemistry of the spiro-epoxide intermediate |
| Rh-catalyzed C-H Insertion | Nature of the catalyst and ligands | Chiral ligands on the metal catalyst |
Advanced Spectroscopic Analysis of Naphthalenylcyclopentanone Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as one of the most powerful tools for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Advanced ¹H NMR and ¹³C NMR Assignments and Interpretation
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the cyclopentanone (B42830) ring. The seven protons of the naphthalene moiety would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The splitting patterns of these signals would be complex, arising from coupling between adjacent protons. The protons on the cyclopentanone ring would resonate in the upfield region. The proton at the C2 position, being adjacent to the naphthalene ring, would likely appear as a multiplet and be shifted further downfield compared to the other cyclopentanone protons due to the influence of the aromatic substituent. The remaining methylene (B1212753) protons of the cyclopentanone ring would exhibit complex overlapping multiplets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. A key signal would be the carbonyl carbon of the cyclopentanone ring, which is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 200-220 ppm. The ten carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region (δ 120-140 ppm). The five carbon atoms of the cyclopentanone ring would give rise to signals in the aliphatic region, with the C2 carbon, bonded to the naphthalene ring, being shifted downfield relative to the other cyclopentanone carbons.
A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Naphthalene Aromatic Protons | 7.0 - 8.0 (multiplets) | 120 - 140 |
| Cyclopentanone C2-H | Multiplet (downfield shifted) | Downfield shifted aliphatic |
| Cyclopentanone Methylene Protons | Multiplets | Aliphatic region |
| Cyclopentanone Carbonyl Carbon | - | 200 - 220 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. This would be particularly useful in tracing the connectivity of the protons within the cyclopentanone ring and in assigning the coupled protons on the naphthalene ring. Cross-peaks would be observed between adjacent protons.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in this 2D spectrum would link a specific proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. This technique would be instrumental in confirming the connection between the naphthalene and cyclopentanone moieties. For instance, a correlation between the proton at C2 of the cyclopentanone ring and the carbons of the naphthalene ring would provide definitive proof of the substitution pattern. Similarly, correlations between the protons on the cyclopentanone ring and the carbonyl carbon would confirm the ketone functionality.
Mass Spectrometry for Molecular Structure Confirmation and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. For 2-(naphthalen-2-yl)cyclopentanone, with a molecular formula of C₁₅H₁₄O, the expected molecular weight is approximately 222.27 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 222. The fragmentation of this molecular ion would provide structural clues. For instance, cleavage of the bond between the cyclopentanone and naphthalene rings could lead to fragment ions corresponding to the naphthalene cation (m/z 128) and the cyclopentanone radical cation or its fragments. The fragmentation of the cyclopentanone ring itself often involves the loss of carbon monoxide (CO), which would result in a fragment ion at m/z 194 (M-28). The analysis of these characteristic fragment ions is critical for confirming the presence of both the naphthalene and cyclopentanone units within the molecule.
A representative table of expected mass spectral fragments is provided below.
| m/z | Possible Fragment |
| 222 | [C₁₅H₁₄O]⁺ (Molecular Ion) |
| 194 | [C₁₄H₁₄]⁺ (Loss of CO) |
| 128 | [C₁₀H₈]⁺ (Naphthalene cation) |
Infrared (IR) Spectroscopy for Functional Group Analysis in Synthesized Compounds
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features.
The most prominent and diagnostic peak in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclopentanone ring. This peak is typically observed in the region of 1740-1750 cm⁻¹. The exact position can be influenced by ring strain. Additionally, the spectrum would show absorptions corresponding to the C-H stretching vibrations of the aromatic naphthalene ring (typically above 3000 cm⁻¹) and the aliphatic cyclopentanone ring (typically below 3000 cm⁻¹). The C=C stretching vibrations of the aromatic ring would appear in the 1600-1450 cm⁻¹ region.
A summary of the expected key IR absorption bands is presented in the following table.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1740 - 1750 (strong) |
| Aromatic C-H | > 3000 |
| Aliphatic C-H | < 3000 |
| Aromatic C=C | 1600 - 1450 |
Computational Chemistry Studies on Naphthalenylcyclopentanone
Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to determine the optimized geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms. This optimized structure is crucial as it forms the basis for calculating a wide array of molecular properties.
For a molecule like 2-(naphthalen-2-yl)cyclopentanone, DFT calculations would begin with defining an initial three-dimensional structure. The chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are then used to iteratively adjust the positions of the atoms until a minimum on the potential energy surface is located. mdpi.comresearchgate.net The resulting optimized geometry provides key structural parameters. For instance, in a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations provided bond lengths and angles, revealing a C1 point group symmetry and a ground state energy of -823.67845783 atomic units. ajchem-a.com Similar calculations for this compound would yield precise bond lengths for the carbonyl group, the cyclopentanone (B42830) ring, and the naphthalene (B1677914) moiety, as well as the dihedral angle between the cyclopentanone and naphthalene rings.
A significant application of DFT is the prediction of spectroscopic data, which can be invaluable for the identification and characterization of compounds. By calculating the electronic and vibrational properties of the optimized molecular structure, it is possible to simulate spectra that can be compared with experimental results.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common practice in computational chemistry to aid in structural elucidation. rsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for this purpose. rsc.org For a given molecule, the magnetic shielding tensors of each nucleus are calculated, from which the chemical shifts can be derived. For example, a study on dipterocarpol (B1150813) oxime demonstrated that screening various DFT methods could lead to highly accurate predictions of ¹H and ¹³C NMR chemical shifts, with root-mean-square errors as low as 0.0617 ppm for ¹H and 0.84 ppm for ¹³C. researchgate.net For this compound, such calculations would predict the chemical shifts for all hydrogen and carbon atoms, aiding in the assignment of experimental NMR spectra.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. After geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental values. For instance, in a study of (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide, the NH stretching vibration was calculated at 3450 cm⁻¹, which was in good agreement with the experimental values of 3486 cm⁻¹ (FTIR) and 3481 cm⁻¹ (FT-Raman). nih.gov For this compound, the characteristic C=O stretching frequency, typically found in the region of 1640-1920 cm⁻¹, would be a key feature predicted by these calculations. researchgate.net
Below is a hypothetical table illustrating the kind of data that would be generated for the vibrational frequencies of this compound, based on typical values for related compounds.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| Naphthalene C-H Stretch | 3100-3000 | 3100-3000 |
| Cyclopentanone C-H Stretch | 2980-2850 | 2980-2850 |
| Carbonyl C=O Stretch | ~1740 | ~1745 |
| Naphthalene C=C Stretch | 1600-1450 | 1600-1450 |
The electronic properties of a molecule, particularly the energies and shapes of its frontier molecular orbitals (FMOs), are central to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comucsb.edu
Frontier Molecular Orbitals: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO would likely be centered on the electrophilic carbonyl group. A computational study on naphthalene and its derivatives has shown how FMOs can be visualized to understand reactive sites. researchgate.net
Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. ohio-state.edu These calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). For N-substituted 1,8-naphthalimide (B145957) dyes, TD-DFT calculations have been shown to provide excitation energies with a mean absolute error of around 0.21 eV compared to experimental spectra. researchgate.net In the case of this compound, TD-DFT would be used to predict its UV-Vis spectrum, identifying the transitions responsible for its absorption bands, which would likely involve the naphthalene chromophore.
A hypothetical data table for the FMOs of this compound is presented below, with energy values typical for aryl ketones.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Reaction Mechanism and Transition State Investigations
Many important organic reactions are catalyzed, and understanding the role of the catalyst is key to optimizing the reaction. Computational studies can model the interaction of reactants and catalysts, revealing the step-by-step pathway of the transformation. For example, the mechanism of the palladium-catalyzed α-arylation of ketones has been investigated computationally. researchgate.net These studies have explored the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, to understand the factors controlling the reaction's efficiency and stereoselectivity. researchgate.net The synthesis of aryl ketones via tandem reactions has also been a subject of study, where computational methods could be used to probe the mechanism of catalyst action. nih.gov For a reaction involving this compound, such as its synthesis or further functionalization, computational modeling could identify the most favorable catalytic pathway.
The energy landscape of a reaction provides a comprehensive picture of the potential energy of the system as it progresses from reactants to products. numberanalytics.comnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a reaction profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step. For instance, in the study of kinase-catalyzed reactions, a combination of experimental and computational methods was used to scrutinize the microscopic steps in the catalytic cycle, providing a detailed energy landscape. nih.gov For a reaction involving this compound, computational analysis of the energy landscape would provide critical insights into the reaction's feasibility and kinetics.
A hypothetical reaction energy profile for a generic reaction of this compound is depicted below, illustrating the concepts of intermediates and transition states.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0 |
| 2 | Transition State 1 | +15 |
| 3 | Intermediate | -5 |
| 4 | Transition State 2 | +10 |
| 5 | Products | -20 |
Advanced Quantum Chemical Calculations for Molecular Properties
Beyond the standard DFT methods, more advanced quantum chemical calculations can be employed to obtain highly accurate molecular properties. These methods, while computationally more demanding, can provide benchmark data and deeper insights into the electronic structure and behavior of molecules.
For instance, high-level ab initio methods like Coupled Cluster theory can be used to obtain very accurate energies and properties. While these are often too expensive for large molecules like this compound for routine calculations, they can be used for smaller model systems to calibrate the results from more approximate methods. Quantum chemical calculations have been applied to study π-interactions between hydrogen chalcogenides and naphthalene, providing a detailed understanding of these non-covalent interactions. rsc.org Similarly, advanced calculations could be used to probe subtle electronic effects in this compound, such as the nature of the interaction between the cyclopentanone ring and the naphthalene moiety.
2 Naphthalen 2 Yl Cyclopentanone As a Synthetic Intermediate
Transformations to Complex Polycyclic Systems
The rigid bicyclic structure of the naphthalene (B1677914) unit in 2-(naphthalen-2-yl)cyclopentanone serves as an excellent anchor for the construction of more elaborate, fused ring systems. The reactivity of the cyclopentanone (B42830) moiety is harnessed to build new rings, leading to compounds with potential applications in materials science and medicinal chemistry.
The intramolecular cyclization of this compound is a key transformation for accessing the tetracyclic cyclopenta[a]naphthalene core structure. This reaction typically proceeds under acidic conditions (e.g., polyphosphoric acid, sulfuric acid) via an electrophilic aromatic substitution mechanism. The enol or enolate of the cyclopentanone attacks the electron-rich C1 position of the naphthalene ring, leading to a new six-membered ring and the formation of a dihydro-cyclopenta[a]naphthalen-one.
A related transformation has been described for the synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene, starting from 8-methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene. nih.gov This highlights the utility of the cyclopenta[a]naphthalene skeleton in the development of potential DNA binding agents. nih.gov The core structure, once formed from this compound, can be further functionalized. For example, the ketone can be reduced to a hydroxyl group, which can then be eliminated to introduce a double bond within the five-membered ring, leading to 2,3-dihydro-1H-cyclopenta[a]naphthalene derivatives.
Table 1: Key Reactions in the Synthesis of Cyclopenta[a]naphthalene Derivatives
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | Polyphosphoric Acid (PPA) | 2,3,3a,4-Tetrahydro-1H-cyclopenta[a]naphthalen-1-one | Intramolecular Friedel-Crafts Acylation |
The synthesis of symmetric (s)-indacene-1,5-diones bearing naphthalenyl substituents represents a significant transformation, creating a complex polycyclic aromatic framework. While direct synthesis from this compound is not widely documented, a plausible pathway involves the dimerization of a suitable precursor. A potential strategy could involve the base-catalyzed self-condensation of this compound to form a dimer, followed by an intramolecular double-aldol condensation and subsequent oxidation to yield the fully aromatic s-indacene-1,5-dione system.
Modern methods for synthesizing s-indacene-1,5-diones often utilize different starting materials, such as the NaNO2-catalyzed transformation of cyclopentenone-MBH acetates. mdpi.comresearchgate.net These methods proceed via a stepwise dimeric cyclization and oxidative aromatization. mdpi.com Adapting such a strategy to a naphthalenyl-substituted cyclopentanone derivative could provide access to this class of compounds.
The fusion of a benzosultam ring to the cyclopentanone core of this compound would generate novel heterocyclic structures of medicinal interest. Benzosultams are recognized pharmacophores, and their combination with a naphthalenyl-cyclopentanone moiety could lead to new biological activities. A synthetic approach could involve the reaction of a brominated derivative of this compound with a sulfonamide under conditions that promote intramolecular C-N bond formation, such as palladium-catalyzed cyclization.
Recent advances in the synthesis of cyclopentanone-fused benzosultams have employed elegant methods like the Tomita zipper-cyclization (TZC) reaction, which combines ynones and cyclic N-sulfonyl α-iminoesters. nih.govrsc.org While this specific method does not start from this compound, it underscores the interest in this type of fused heterocyclic system. A hypothetical route starting from our key intermediate might involve functionalization at the C3 position of the cyclopentanone ring with a suitable nitrogen and sulfur-containing side chain that can undergo intramolecular cyclization onto the naphthalene ring.
The ketone and the adjacent active methylene (B1212753) group in this compound are key functional handles for the construction of a variety of other heterocyclic rings.
Pyrazoles: Condensation of this compound with hydrazine (B178648) or substituted hydrazines can yield fused pyrazole (B372694) derivatives. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration. An alternative route involves a base-catalyzed aldol (B89426) condensation with an aromatic aldehyde to form a chalcone-like intermediate (an α,β-unsaturated ketone), which can then be reacted with hydrazine to form a pyrazoline ring. wisdomlib.org
Isoxazoles: Similar to pyrazole synthesis, reaction with hydroxylamine (B1172632) hydrochloride can produce fused isoxazole (B147169) derivatives. researchgate.net
Thiophenes: The Gewald reaction offers a pathway to aminothiophenes. This involves the reaction of the ketone with a cyano-active methylene compound (like malononitrile) and elemental sulfur in the presence of a base. This would lead to a thiophene (B33073) ring fused to the cyclopentane (B165970) ring, bearing an amino group and the cyano group (or its derivative).
Chemical Modifications and Functional Group Interconversions on the Cyclopentanone Ring
The cyclopentanone ring in this compound is amenable to a wide range of chemical modifications and functional group interconversions that expand its utility as a synthetic intermediate.
α-Alkylation and Acylation: The methylene group alpha to the carbonyl can be readily deprotonated with a suitable base (e.g., LDA, NaH) to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles. Alkylation with alkyl halides introduces substituents at the C2 position, a common strategy in the synthesis of fragrance compounds like 2-heptylcyclopentanone. google.com Similarly, reaction with acyl chlorides or anhydrides leads to β-dicarbonyl compounds, such as 2-acetylcyclopentanone. nih.gov
Condensation Reactions: The α-protons are also acidic enough to participate in aldol-type condensation reactions. For instance, reaction with aldehydes under basic or acidic conditions yields α,β-unsaturated ketones (cyclopentenylidene derivatives). This reaction is used to produce benzylidene cyclopentanone dyes. rsc.org
Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol, 2-(naphthalen-2-yl)cyclopentanol, using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This alcohol can then be used in subsequent reactions, such as esterification or dehydration to form an alkene.
Oxidation (Baeyer-Villiger): The cyclopentanone can undergo Baeyer-Villiger oxidation with peroxy acids (e.g., m-CPBA) to yield a six-membered lactone (a caprolactone (B156226) derivative). This transformation provides a route to different heterocyclic scaffolds.
Table 2: Functional Group Interconversions of the Cyclopentanone Moiety
| Reaction Type | Reagents | Product Type |
|---|---|---|
| α-Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | 2-Alkyl-2-(naphthalen-2-yl)cyclopentanone |
| Aldol Condensation | Aldehyde (R-CHO), Acid/Base | 2-(Naphthalen-2-yl)-5-alkylidenecyclopentanone |
| Ketone Reduction | NaBH4 or LiAlH4 | 2-(Naphthalen-2-yl)cyclopentanol |
Introduction of Naphthalene Moiety into Diverse Molecular Architectures
This compound serves as a valuable building block for incorporating the naphthyl-cyclopentane motif into larger and more complex molecular structures. The naphthalene unit can impart desirable properties such as fluorescence, rigidity, and lipophilicity, which are sought after in materials science and medicinal chemistry.
For example, the synthesis of naphthalene-heterocycle hybrids is an active area of research for developing new therapeutic agents with potential antitumor and anti-inflammatory activities. nih.gov By using this compound as the starting point for multi-component reactions or tandem cyclizations, novel hybrid molecules can be accessed. The condensation of the ketone with active methylene compounds, followed by cyclization, is a powerful strategy to build new heterocyclic rings onto the existing scaffold, leading to compounds with unique three-dimensional structures and potential biological activities.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-(Naphthalen-2-yl)cyclopentanone, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves Friedel-Crafts acylation or ketone functionalization strategies. For example, cyclopentanone derivatives are synthesized via nucleophilic substitution or organometallic coupling, where the naphthalene moiety is introduced using electrophilic aromatic substitution. Reaction optimization includes adjusting temperature (e.g., 0–80°C), solvent systems (e.g., DMF, THF), and catalysts (e.g., Lewis acids like AlCl₃) to improve yield and selectivity .
- Key Parameters :
| Parameter | Typical Range | Impact on Reaction |
|---|---|---|
| Temperature | 25–60°C | Higher temperatures may increase byproduct formation |
| Solvent | Polar aprotic (DMF) | Enhances electrophilic reactivity |
| Catalyst Loading | 5–10 mol% | Excess may lead to decomposition |
Q. How is the molecular structure of this compound characterized experimentally?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Crystallization is performed using slow evaporation in solvents like ethanol or dichloromethane. Data refinement uses programs like SHELXL for small-molecule crystallography .
- Key Metrics :
| Metric | Value (Example) | Source |
|---|---|---|
| Bond Length (C=O) | 1.21 Å | |
| Dihedral Angle (naphthalene-cyclopentanone) | 15–25° |
Q. What are the primary chemical reactivity profiles of this compound?
- Reactivity : The ketone group undergoes nucleophilic additions (e.g., Grignard reactions), while the naphthalene ring participates in electrophilic substitutions (e.g., nitration, halogenation). The compound’s steric hindrance from the bicyclic system may reduce reaction rates compared to simpler ketones .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Challenge : Discrepancies in bond angles or torsional strains may arise from polymorphism or twinning.
- Solution : Use high-resolution SC-XRD (e.g., synchrotron radiation) and validate refinement with tools like PLATON or Olex2. SHELXL’s TWIN command can model twinned crystals, while hydrogen-bonding networks are analyzed using Mercury .
Q. What experimental design considerations are critical for studying the compound’s toxicity in biological systems?
- Framework : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity). Dose-response studies should include:
- Positive/Negative Controls : Benzo[a]pyrene (mutagen) vs. DMSO (vehicle).
- Endpoint Metrics : IC₅₀ values, ROS generation, and apoptosis markers.
- Risk of Bias Mitigation : Randomize exposure groups and blind data analysis, as outlined in Table C-7 of EPA toxicological profiles .
Q. How does the electronic structure of this compound influence its spectroscopic properties?
- Analysis : DFT calculations (e.g., Gaussian 16) predict UV-Vis absorption bands (λmax ≈ 270–300 nm for naphthalene π→π* transitions). Compare experimental IR spectra (C=O stretch ~1700 cm⁻¹) with computed vibrational modes to validate electronic effects .
Q. What strategies improve enantioselective synthesis of chiral derivatives of this compound?
- Approach : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes). Monitor enantiomeric excess (ee) via HPLC with chiral columns (e.g., Chiralpak IA) .
Data Contradiction Analysis
Q. How should researchers address conflicting reactivity data in organoselenium-functionalized cyclopentanones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
